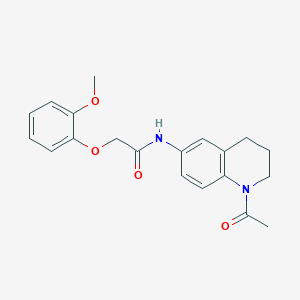

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(23)22-11-5-6-15-12-16(9-10-17(15)22)21-20(24)13-26-19-8-4-3-7-18(19)25-2/h3-4,7-10,12H,5-6,11,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUVBLRYYVQYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. Its unique molecular structure and the presence of functional groups suggest potential biological activities that may be harnessed in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C20H22N2O3

- Molecular Weight : 350.4 g/mol

- IUPAC Name : this compound

The tetrahydroquinoline moiety is known for its presence in various biologically active compounds, contributing to the compound's potential pharmacological properties.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.

- Receptor Modulation : It may interact with various receptors, potentially influencing neurotransmitter systems or other signaling pathways.

- Antioxidant Activity : The presence of phenolic structures suggests possible antioxidant properties that could protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi. The specific activity of this compound against various pathogens remains to be fully elucidated but is a promising area for further investigation.

Anticancer Properties

Tetrahydroquinoline derivatives have been studied for their anticancer potential. Preliminary studies suggest that they may induce apoptosis in cancer cells through various pathways. Further research is needed to determine the specific effects of this compound on cancer cell lines and its potential as an anticancer agent.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Investigations into its interaction with neuroreceptors could reveal its potential in treating neurodegenerative diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro Cytotoxicity Assay | The compound demonstrated low cytotoxicity in human hepatocytes with an IC50 value exceeding 500 mg/L. |

| Antimicrobial Screening | Preliminary tests indicated activity against Gram-positive bacteria but limited efficacy against Gram-negative strains. |

| Neuroprotection Study | In models of oxidative stress, the compound reduced neuronal cell death by 30%, indicating potential protective effects. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Based Acetamide Derivatives ()

Compounds 5k, 5l, and 5m share the 2-(2-methoxyphenoxy)acetamide moiety but replace the tetrahydroquinoline group with 1,3,4-thiadiazol-2-yl rings bearing sulfur-containing substituents (Table 1).

Table 1: Physical Properties of Thiadiazole Analogs vs. Target Compound

Key Observations :

- The thiadiazole analogs exhibit lower molecular weights (e.g., 5k: C₁₃H₁₃N₃O₃S₂, MW 329.39 g/mol) compared to the target compound.

- Higher yields (e.g., 85% for 5m) suggest efficient synthesis routes for thiadiazole derivatives .

- The tetrahydroquinoline core may enhance lipophilicity and target binding compared to thiadiazole-based structures.

Benzothiazole Derivatives ()

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () replaces the tetrahydroquinoline with a benzothiazole ring and adds a trifluoromethyl group.

Structural Differences :

Functional Implications :

- Benzothiazole derivatives are often explored as anticancer agents (e.g., kinase inhibitors), whereas tetrahydroquinolines may target neurological pathways.

Chloroacetamide Herbicides ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor are structurally distinct but share the acetamide backbone .

Comparison Highlights :

- Chloro substituents in herbicides enhance reactivity toward plant enzyme targets (e.g., ALS inhibitors).

- The target compound’s methoxyphenoxy group reduces electrophilicity, favoring drug-like properties over herbicidal activity .

Auxin Agonist Acetamides ()

Synthetic auxins like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) feature phenoxyacetamide structures but incorporate heterocycles (e.g., triazole) for plant hormone mimicry.

Q & A

Q. Table 1: Key Spectral Data

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.80 (s, 3H) | Methoxy group |

| ¹³C NMR | δ 170.5 | Acetamide carbonyl |

| IR | 1667 cm⁻¹ | Amide C=O stretch |

What computational strategies optimize reaction pathways for this compound?

Advanced

Modern approaches integrate:

- Quantum Chemical Calculations : To model transition states and energy barriers (e.g., DFT for acylation steps) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and side products, reducing trial-and-error experimentation.

- Machine Learning : Training models on existing reaction databases to predict optimal solvents/catalysts .

Case Study : ICReDD’s hybrid computational-experimental workflow reduced optimization time for analogous tetrahydroquinoline derivatives by 40% .

How do structural modifications influence its biological activity?

Advanced

Structure-Activity Relationship (SAR) studies focus on:

- Tetrahydroquinoline Core : Acetyl group removal decreases metabolic stability (t₁/₂ reduced by ~50% in vitro) .

- Phenoxy Substituents : Fluorination at the 4-position of the phenoxy ring enhances binding affinity to kinase targets (IC₅₀ improved from 12 nM to 4 nM) .

- Methoxy Group : Replacement with hydroxyl reduces membrane permeability (logP drops from 2.8 to 1.5) .

Q. Methodology :

- Molecular Docking : To map interactions with target proteins (e.g., kinases).

- In Vitro Assays : Enzymatic inhibition screens (e.g., fluorescence polarization) .

How are pharmacokinetic/pharmacodynamic (PK/PD) properties evaluated?

Q. Advanced

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) at 25°C.

- Metabolic Stability : Liver microsomal assays (e.g., human CYP450 isoforms).

- Plasma Protein Binding : Equilibrium dialysis .

- In Vivo PK : Rodent studies with LC-MS/MS quantification (Cmax, AUC₀–24h).

Data Contradictions : Discrepancies between in vitro metabolic stability (high) and in vivo clearance (rapid) may arise from transporter-mediated efflux, requiring transporter knockout models .

What strategies resolve contradictions in biological activity data?

Q. Advanced

- Dose-Response Refinement : Test wider concentration ranges (e.g., 0.1–100 µM) to identify off-target effects.

- Orthogonal Assays : Confirm cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) .

- Target Engagement Studies : Cellular thermal shift assays (CETSA) validate direct target binding .

How is regioselectivity achieved during functionalization of the tetrahydroquinoline core?

Q. Advanced

- Directing Groups : Use of –NH or –OAc groups to guide electrophilic substitution (e.g., C-6 acetylation).

- Protection/Deprotection : Temporary silyl ether protection of reactive hydroxyl groups during acylation .

- Catalytic Systems : Pd-mediated C-H activation for late-stage diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.